![molecular formula C14H13Cl2F3N4 B2643642 3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine CAS No. 341966-41-4](/img/structure/B2643642.png)
3-chloro-N~2~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine is a synthetic organic compound with applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring, making it an interesting molecule for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine typically involves multiple steps, including halogenation, amination, and coupling reactions. One common method starts with the halogenation of 1,2-diaminobenzene to introduce the chlorine atoms. This is followed by the nucleophilic substitution reaction where the 3-chloro-5-(trifluoromethyl)-2-pyridinylamine is attached to the intermediate. Reaction conditions often include solvents like dichloromethane and catalysts such as palladium.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors to precisely control temperature and reactant concentrations. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial process.
化学反应分析
Types of Reactions It Undergoes: 3-chloro-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate, resulting in the formation of quinones.
Reduction: : Reduction can be achieved using hydride donors like sodium borohydride.
Substitution: : It can undergo nucleophilic substitutions, particularly at the chlorine sites, leading to derivatives with different functional groups.
Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products Formed from These Reactions: The major products depend on the specific reactions and reagents used. For example, oxidation can yield quinones, while nucleophilic substitution can introduce various functional groups at the chlorine positions.
科学研究应用
This compound has numerous applications across different fields:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: : Studied for its potential as a ligand in binding studies with proteins and nucleic acids.
Medicine: : Investigated for its pharmacological properties, including potential antitumor and antimicrobial activities.
Industry: : Applied in the development of advanced materials, including polymers and coatings with specific chemical properties.
作用机制
Mechanism by Which the Compound Exerts Its Effects: The compound interacts with various molecular targets through covalent and non-covalent interactions. Its chlorine and trifluoromethyl groups enhance its binding affinity to certain proteins and enzymes.
Molecular Targets and Pathways Involved: Key targets include enzymes involved in oxidative stress responses and cellular signaling pathways. The compound's ability to modulate these targets can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
3-chloro-N2-(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
3-bromo-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
This concludes the detailed article on 3-chloro-N2-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
属性
IUPAC Name |
3-chloro-2-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2F3N4/c15-9-2-1-3-11(20)12(9)21-4-5-22-13-10(16)6-8(7-23-13)14(17,18)19/h1-3,6-7,21H,4-5,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRMTOLMXQCUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2643559.png)
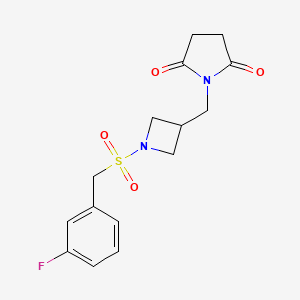
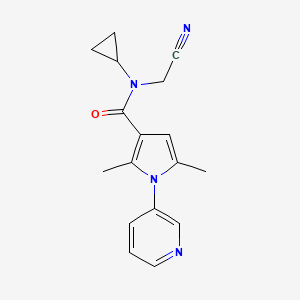
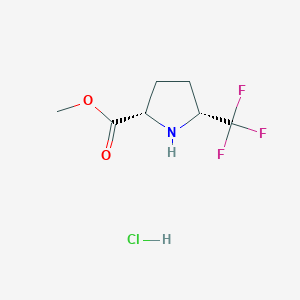
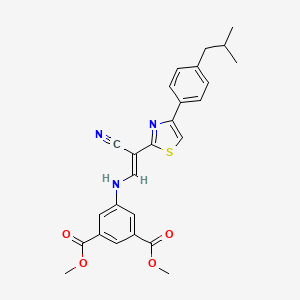
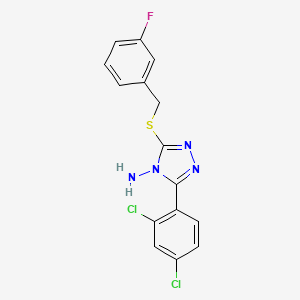
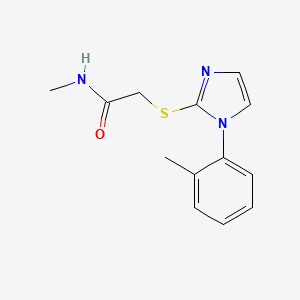

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2643572.png)
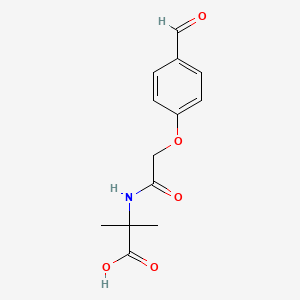
![N-(3-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2643574.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2643575.png)
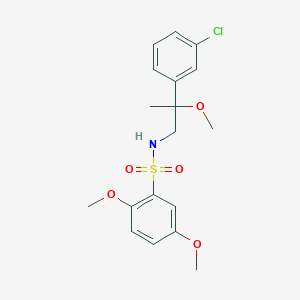
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2643578.png)
